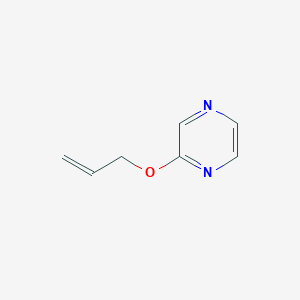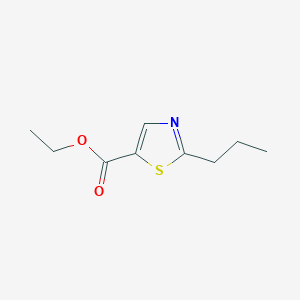![molecular formula C18H13NO6S B3017818 2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 514182-16-2](/img/structure/B3017818.png)
2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C18H13NO6S and its molecular weight is 371.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties in Coordination Polymers
Research by Sivakumar et al. (2011) explores the synthesis and characterization of lanthanide-based coordination polymers. These polymers, using derivatives of benzoic acid, exhibit interesting photophysical properties, including luminescence efficiencies and extended excited state lifetimes. Such properties are significant for developing materials with potential applications in photovoltaics, light-emitting diodes, and sensors.
Co-crystal Structures and Molecular Interactions
Benzoic acid derivatives are used in the study of co-crystal structures. Chesna et al. (2017) researched the co-crystal structure of benzoic acid with zwitterionic l-proline, demonstrating the potential of benzoic acid derivatives in forming interesting molecular architectures. Such structures are crucial in pharmaceuticals and materials science, where molecular packing can influence drug delivery systems and material properties.
Catalysis in Water
Research on catalysis in aqueous environments by Prakash et al. (2014) highlights the use of benzoic acid derivatives in catalytic reactions. Their study on water-soluble half-sandwich complexes demonstrates the potential of these compounds in catalytic transfer hydrogenation of carbonyl compounds. This has implications for green chemistry, where the development of water-compatible catalysts is crucial.
Crystal Structure Landscape Exploration
The work by Dubey and Desiraju (2015) on exploring the crystal structure landscape using benzoic acid derivatives provides insights into polymorphism and crystal engineering. Their research aids in understanding how different molecular arrangements can result in varied material properties, which is significant in the design of pharmaceuticals and fine chemicals.
Antimicrobial and Antioxidant Applications
Studies like those by Limban et al. (2008) and Tumosienė et al. (2019) explore the antimicrobial and antioxidant properties of benzoic acid derivatives. These properties are critical for developing new pharmaceuticals and additives with enhanced biological activities.
Catalytic and Structural Applications in Chemistry
Further studies like those by Han and Hill (2007) and Gao et al. (2013) demonstrate the diverse uses of benzoic acid derivatives in catalysis and synthesis of functionalized compounds, highlighting their versatility in organic chemistry and material science.
Mechanism of Action
Mode of Action
It is known that the compound contains a benzo[d][1,3]dioxol-5-yl group, which is often used in the synthesis of multi-boron compounds . This suggests that the compound may interact with its targets through the formation of boron-carbon bonds .
Action Environment
It is known that the compound is relatively stable and can avoid unnecessary side reactions in most organic chemical reactions . This suggests that the compound may be resistant to degradation in various environmental conditions .
Future Directions
The future directions for research on “2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” and similar compounds could involve further exploration of their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6S/c20-16-8-15(26-14-4-2-1-3-11(14)18(22)23)17(21)19(16)10-5-6-12-13(7-10)25-9-24-12/h1-7,15H,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBTYQZFJNXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)SC4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)
![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)
![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)









